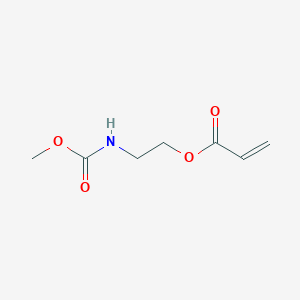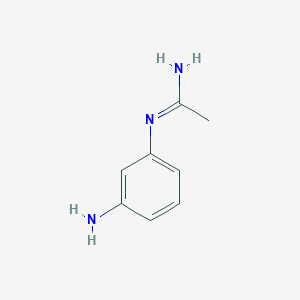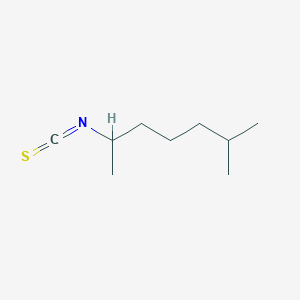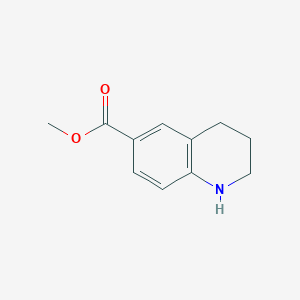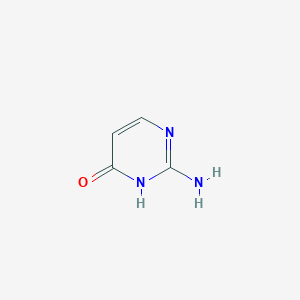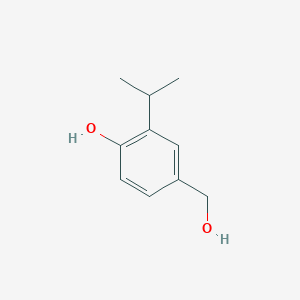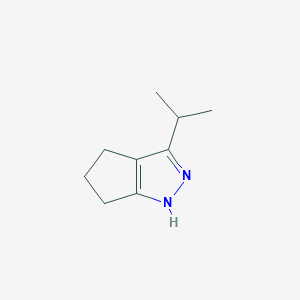
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a promising compound that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that this compound can modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has been shown to have diverse biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods and is readily available for research purposes. Another advantage is that it has diverse biological activities, making it a promising compound for various research applications. However, one limitation is that its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for the research on Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a drug delivery system for various drugs. Additionally, this compound can be further studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound can be easily synthesized using various methods and has diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and inhibit the activity of various enzymes. Its potential future directions include further investigation of its mechanism of action, its use as a drug delivery system, and its applications in other fields.
Synthesis Methods
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) can be synthesized using various methods, including the reaction of 3,4-dimethylpyrazole with cyclopentanone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,4-dimethylpyrazole with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. Both methods yield the desired compound in good yields and can be easily scaled up for industrial applications.
Scientific Research Applications
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in scientific research. This compound has been shown to have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
properties
CAS RN |
172479-45-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-propan-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DYFLISXMSYEFEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1CCC2 |
Canonical SMILES |
CC(C)C1=NNC2=C1CCC2 |
synonyms |
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)


